5-Acetamido-2-methylbenzoic acid CAS number and properties
5-Acetamido-2-methylbenzoic acid CAS number and properties
An In-Depth Technical Guide to 5-Acetamido-2-methylbenzoic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Acetamido-2-methylbenzoic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not extensively documented in publicly available databases, this guide will infer its properties, outline a robust synthesis protocol, and discuss its potential as a scaffold for novel therapeutics, drawing on established data from structurally related analogues.
Introduction and Chemical Identity
5-Acetamido-2-methylbenzoic acid is an aromatic compound featuring a benzoic acid backbone substituted with a methyl group at the 2-position and an acetamido group at the 5-position. While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be unequivocally defined.
Chemical Structure:
Figure 1: Chemical Structure of 5-Acetamido-2-methylbenzoic acid
Physicochemical Properties (Predicted)
The physicochemical properties of 5-Acetamido-2-methylbenzoic acid can be predicted based on its structural similarity to compounds like 2-methylbenzoic acid and other substituted benzoic acids. These predictions are valuable for designing experimental protocols, including reaction conditions and purification strategies.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₀H₁₁NO₃ | Derived from the chemical structure. |
| Molecular Weight | 193.20 g/mol | Calculated from the molecular formula. |
| Melting Point | >200 °C | The presence of both a carboxylic acid and an amide group suggests strong intermolecular hydrogen bonding, likely resulting in a higher melting point compared to 2-methylbenzoic acid (104-105 °C)[1]. |
| Boiling Point | >300 °C | Expected to be significantly higher than 2-methylbenzoic acid (259 °C) due to increased molecular weight and hydrogen bonding capabilities[1]. Decomposition may occur at high temperatures. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol. | The carboxylic acid and amide groups provide some polarity, but the aromatic ring and methyl group contribute to its organic character. Similar to many aromatic carboxylic acids. |
| pKa | ~4-5 | The carboxylic acid proton is expected to have a pKa in this range, similar to other benzoic acids. |
Proposed Synthesis Protocol
A robust and high-yield synthesis of 5-Acetamido-2-methylbenzoic acid can be achieved through the N-acetylation of 5-amino-2-methylbenzoic acid. This is a standard and well-documented transformation in organic chemistry.
Workflow for the Synthesis of 5-Acetamido-2-methylbenzoic acid:
Figure 2: Synthetic Workflow for 5-Acetamido-2-methylbenzoic acid
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-amino-2-methylbenzoic acid (CAS: 2840-04-2) in dichloromethane.[2]
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Addition of Reagents: Add 1.2 equivalents of acetic anhydride and a catalytic amount of pyridine to the solution.
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Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Quenching and Extraction: Upon completion, carefully add 1M hydrochloric acid to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 5-Acetamido-2-methylbenzoic acid.
Spectroscopic Characterization (Predicted)
Upon successful synthesis, the structure of 5-Acetamido-2-methylbenzoic acid would be confirmed using standard spectroscopic techniques. The following are the expected spectral features:
¹H NMR:
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.
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Amide Proton: A broad singlet around δ 9.5-10.5 ppm for the N-H proton.
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Carboxylic Acid Proton: A very broad singlet, typically above δ 12 ppm, for the -COOH proton.
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Methyl Protons: Two sharp singlets, one for the acetamido methyl group (around δ 2.1 ppm) and another for the methyl group on the ring (around δ 2.5 ppm).
¹³C NMR:
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Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid (~170 ppm) and one for the amide (~169 ppm).
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-145 ppm).
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Methyl Carbons: Two signals in the upfield region for the two -CH₃ groups.
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretch.
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N-H Stretch: A sharp peak around 3300 cm⁻¹ for the amide N-H.
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C=O Stretches: Two strong carbonyl absorptions, one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1660 cm⁻¹).
Potential Applications in Drug Development
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, with applications ranging from anti-inflammatory to anti-cancer agents.[3] The structural motifs within 5-Acetamido-2-methylbenzoic acid suggest several avenues for its exploration in drug development.
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Anti-inflammatory and Analgesic Agents: The related compound, 5-acetamido-2-hydroxybenzoic acid, has shown potent anti-inflammatory and analgesic properties.[4][5] It is plausible that 5-Acetamido-2-methylbenzoic acid could serve as a scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs), potentially with a different selectivity profile for cyclooxygenase (COX) enzymes.[4][5]
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Enzyme Inhibitors: The carboxylic acid and amide functionalities are capable of forming key hydrogen bond interactions with the active sites of various enzymes. This makes the molecule a candidate for screening against proteases, kinases, and other enzyme classes relevant to disease.
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Intermediate for Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex molecules. For instance, the related 5-iodo-2-methylbenzoic acid is a key intermediate in the synthesis of anti-diabetic drugs.[6] The acetamido group can be further functionalized or the carboxylic acid can be converted to other functional groups, enabling its use in diverse synthetic pathways.
Logical Workflow for Biological Evaluation:
Figure 3: Workflow for Biological Evaluation
Safety and Handling
While specific toxicological data for 5-Acetamido-2-methylbenzoic acid is unavailable, precautions for handling should be based on structurally related compounds such as 2-methylbenzoic acid and 2-amino-5-methylbenzoic acid.[7][8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
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Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a fume hood.[8] May cause respiratory irritation.[7]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[8] Can cause skin and serious eye irritation.[7]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
5-Acetamido-2-methylbenzoic acid represents a molecule with significant potential in the field of medicinal chemistry. While not a commonly cataloged compound, its synthesis is straightforward from commercially available starting materials. This guide provides a comprehensive framework for its preparation, characterization, and evaluation as a potential therapeutic agent or a versatile building block for more complex pharmaceuticals. The insights drawn from its structural analogues strongly suggest that further investigation into its biological properties is a worthwhile endeavor for researchers in drug discovery and development.
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FooDB. (2025). Showing Compound 2-Methylbenzoic acid (FDB098186). Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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